

Dactolisib compared single node PI3K mTOR inhibitors

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Compound Focus: Dactolisib

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Biochemical & Cellular Activity Comparison

The table below summarizes key data on **Dactolisib** and representative single-node inhibitors to illustrate their distinct profiles.

Inhibitor Name	Primary Target(s)	Class	Key Biochemical IC50 (nM)	Key Cellular Activity (Proliferation/Viability)
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| **Dactolisib (NVP-BEZ235)** [1] | PI3K (all Class I isoforms), mTOR (TORC1/2) [1] [2] | Dual PI3K/mTOR | p110 α : 4 nM; p110 β : 75 nM; p110 γ : 5 nM; p110 δ : 7 nM; mTOR: 20.7 nM [1] | • Induced cytotoxicity and apoptosis in GBM cells [2]. • Inhibited GBM cell viability in a dose- and time-dependent manner (CCK-8 assay) [2]. | | **Alpelisib** (Single-Node) [3] | PI3K α (p110 α subunit) | PI3K α Inhibitor | Information not available in search results | • Avg. GR \sim 50 \sim : 2783 nM in BC cells with altered PIK3CA/PTEN [3]. • Modest cytotoxic effect (Avg. GR \sim Max \sim : -0.10) [3]. | | **Everolimus** (Single-Node) [3] | mTORC1 | mTORC1 Inhibitor | Information not available in search results | • Avg. GR \sim 50 \sim : 2134 nM in BC cells with altered PIK3CA/PTEN [3]. • Minimal cytotoxic effect (Avg. GR \sim Max \sim : 0.33) [3]. | | **Capivasertib** (Single-Node) [3] | AKT | AKT Inhibitor | Information not available in search results | • Avg. GR \sim 50 \sim : 2602 nM in BC cells with altered PIK3CA/PTEN [3]. • Minimal cytotoxic effect (Avg. GR \sim Max \sim : 0.00) [3]. |

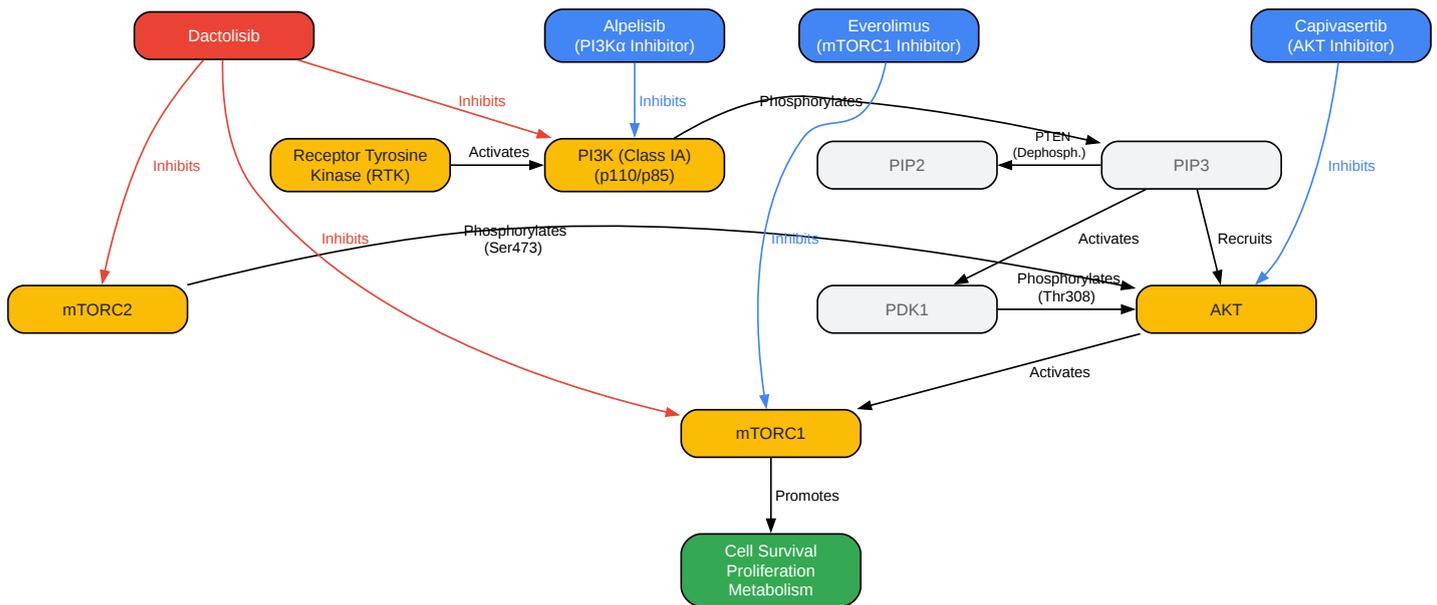
Experimental Protocols for Comparison

To ensure comparability, here are the core methodologies used in the studies referenced:

- **Cell Viability and Proliferation Assays** [3] [2]:
 - **GR Metrics Analysis:** This method calculates **Growth Rate (GR) inhibition** values to distinguish cytostatic from cytotoxic effects, independent of cell division rate [3].
 - **Endpoint Assays (CCK-8, MTS):** Measure metabolic activity as a proxy for viable cell number after a set treatment period (e.g., 72 hours) [2].
- **Apoptosis Analysis** [2]:
 - **Annexin V/Propidium Iodide (PI) Staining:** Differentiates between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic cells via flow cytometry.
- **Migration and Invasion Assays** [2]:
 - **Wound Healing (Scratch) Assay:** Monitors cell migration into a created "wound" over time.
 - **Invasion Assay:** Uses a chamber with a Matrigel-coated membrane to assess the ability of cells to invade a matrix.
- **Pathway Inhibition Analysis** [2]:
 - **Western Blotting:** Confirms target engagement by detecting reduced levels of phosphorylated proteins like p-AKT (Ser473) and downstream effectors.

Mechanism of Action and Pathway

The following diagram illustrates the PI3K/AKT/mTOR pathway and the different points targeted by these inhibitors.



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Efficacy, Toxicity, and Clinical Outlook

- **Theoretical Advantage of Dual Inhibition:** Dual inhibitors like **Dactolisib** are designed to **prevent compensatory feedback loops** within the pathway [3]. For instance, inhibiting only mTORC1 can relieve feedback inhibition on upstream receptors, leading to AKT reactivation and potential drug resistance. By simultaneously targeting PI3K and mTOR, **Dactolisib** aims to achieve more profound and sustained pathway suppression [3] [4].
- **In Vivo Toxicity Concerns:** Despite promising in vitro efficacy, significant challenges exist for **Dactolisib's** clinical translation. Studies in glioblastoma mouse models showed **no survival benefit** and noted severe side effects, including **elevated blood glucose, liver toxicity (increased ALT), diarrhea, and skin rash** [5]. These toxicities have limited its clinical development.

- **Clinical Development Context:** The toxicity issues with earlier dual inhibitors highlight a major hurdle in this field. Newer-generation dual inhibitors, such as **Gedatolisib**, are being developed with the goal of maintaining efficacy while improving the toxicity profile. A global Phase 3 trial is currently evaluating Gedatolisib for breast cancer [3].

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